molecular formula C17H17N3O2S B6143460 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 380436-95-3

4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6143460
CAS No.: 380436-95-3
M. Wt: 327.4 g/mol
InChI Key: JOCYNQKJRCKAPP-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features two aromatic rings, one of which is substituted with methoxy groups, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds. For instance, the reaction between 2,5-dimethoxybenzaldehyde and 4-methylphenylhydrazine can form the intermediate hydrazone, which then undergoes cyclization with thiocarbonyl compounds to form the triazole ring.

  • Substitution Reactions: : The introduction of the thiol group can be achieved through nucleophilic substitution reactions. Thiourea or other sulfur-containing reagents can be used to introduce the thiol group into the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiol group in 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.

  • Reduction: : The compound can be reduced under specific conditions to modify the triazole ring or the aromatic substituents. Reducing agents such as sodium borohydride can be used.

  • Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical reactions that can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Modified triazole derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities, protein-ligand interactions, and other biochemical processes.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. The triazole ring is a common motif in many drugs, and modifications of this compound can lead to the development of new therapeutic agents with antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications, including as a stabilizer or additive in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The methoxy and thiol groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with cell surface or intracellular receptors, influencing signal transduction pathways.

    Metal Ions: The triazole ring can chelate metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.

    5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the 2,5-dimethoxyphenyl group, which may influence its solubility and interaction with biomolecules.

    4-(2,5-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the methyl group on the phenyl ring, potentially altering its steric and electronic properties.

Uniqueness

The combination of the 2,5-dimethoxyphenyl and 4-methylphenyl groups in 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties. The presence of both electron-donating methoxy groups and a bulky methyl group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it distinct from similar compounds.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-4-6-12(7-5-11)16-18-19-17(23)20(16)14-10-13(21-2)8-9-15(14)22-3/h4-10H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCYNQKJRCKAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380436-95-3
Record name 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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